molecular formula C4H8O B1631353 (S)-(-)-1,2-Epoxybutane CAS No. 30608-62-9

(S)-(-)-1,2-Epoxybutane

Cat. No.: B1631353
CAS No.: 30608-62-9
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-BYPYZUCNSA-N
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Description

(S)-(-)-1,2-Epoxybutane is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The (S)-(-) enantiomer refers to the specific spatial arrangement of the atoms, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Epoxybutane can be synthesized through several methods. One common approach is the epoxidation of 1-butene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the epoxide with high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the asymmetric epoxidation of 1-butene. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are employed to achieve high enantioselectivity and yield. The process involves the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

    Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.

    Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.

Major Products Formed:

    Nucleophilic Substitution: Diols, ethers, amino alcohols.

    Reduction: 1,2-Butanediol.

    Oxidation: Aldehydes, ketones.

Scientific Research Applications

(S)-(-)-1,2-Epoxybutane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and as a precursor for various polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Comparison with Similar Compounds

    ®-(+)-1,2-Epoxybutane: The enantiomer of (S)-(-)-1,2-Epoxybutane with opposite spatial arrangement.

    1,2-Epoxypropane (Propylene oxide): A smaller epoxide with similar reactivity but different applications.

    1,2-Epoxyoctane: A larger epoxide with similar chemical properties but different physical characteristics.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo enantioselective transformations makes it a valuable tool in asymmetric synthesis and chiral resolution, setting it apart from other epoxides.

Properties

IUPAC Name

(2S)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACIKXCRWGCBB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315723
Record name (2S)-2-Ethyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30608-62-9
Record name (2S)-2-Ethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30608-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethyloxirane
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Record name Oxirane, 2-ethyl-, (2S)
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Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 50 ml, the solution to be hydrogenated comprising 2.5 g of vinyloxirane and 22.5 g of tetrahydrofuran was admixed with 0.5 g of catalyst No. 1 without prior activation with hydrogen and hydrogenated with hydrogen at 25° C. and 40 bar for 8 hours while stirring. At a conversion of 100%, 91.7 mol% of 1,2-butylene oxide, 1.0 mol% of n-butyraldehyde and 2.6 mol% of n-butanol were obtained. Examples 3-22
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,288,867 discloses the stabilization of nitromethane by the addition thereto of a stabilizing liquid such as acetone, benzene, 1,2 butylene oxide, cyclohexanone, methylene chloride etc. to provide a safe method for the bulk transportation of nitromethane.
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Synthesis routes and methods IV

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Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1,2-Epoxybutane
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(S)-(-)-1,2-Epoxybutane
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(S)-(-)-1,2-Epoxybutane
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(S)-(-)-1,2-Epoxybutane
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(S)-(-)-1,2-Epoxybutane
Reactant of Route 6
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(S)-(-)-1,2-Epoxybutane

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